

# In-Depth Technical Guide to the Fundamental Properties of Potassium Tricyanomethanide

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## Compound of Interest

Compound Name: *Potassium tricyanomethanide*

Cat. No.: *B1589653*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of **potassium tricyanomethanide**,  $K[C(CN)_3]$ . The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or as a component in novel materials. This document details its chemical and physical characteristics, provides established experimental protocols for its synthesis and purification, and presents key spectroscopic and structural data.

## Chemical and Physical Properties

**Potassium tricyanomethanide** is an off-white to beige crystalline powder. It is soluble in water and finds use as a precursor in the synthesis of various organic compounds, including dicyano ketene amins and tricyanomethanide-bridged binuclear organometallic complexes.<sup>[1]</sup>

## General Properties

Property	Value	Reference
CAS Number	34171-69-2	[1][2]
Molecular Formula	C <sub>4</sub> KN <sub>3</sub>	[1]
Molecular Weight	129.16 g/mol	[3]
Appearance	White to off-white crystalline powder	[1]
Solubility	Soluble in water	[1]
Melting Point	>300 °C	[2]

## Structural and Spectroscopic Properties

Property	Value	Reference
Crystal Structure	Tetragonal (for KYb[C(CN) <sub>3</sub> ] <sub>4</sub> complex)	[4]
IR Absorption (Asymmetric CN Stretch)	~2172 cm <sup>-1</sup>	
Raman Shift (Symmetric CN Stretch)	~2225 cm <sup>-1</sup>	
<sup>13</sup> C NMR Chemical Shift	Data not readily available in standard solvents	

## Experimental Protocols

Detailed methodologies for the synthesis and purification of **potassium tricyanomethanide** are crucial for obtaining high-purity material for research and development.

### Synthesis of Potassium Tricyanomethanide from Malononitrile

This protocol is adapted from established patent literature, which describes the synthesis of alkali metal tricyanomethanides.

#### Materials:

- Malononitrile
- Chlorocyan or Bromocyan
- Potassium Hydroxide (KOH) solution (e.g., 50%)
- Phosphoric Acid (e.g., 85%)
- Water
- Activated Carbon

#### Procedure:

- In a suitable reaction vessel equipped with a stirrer, pH meter, and addition funnels, dissolve malononitrile in water.
- Add phosphoric acid to the solution.
- Adjust the pH of the solution to between 7.0 and 7.5 by the controlled addition of a potassium hydroxide solution.
- While maintaining the temperature between 25-30 °C, introduce chlorocyan or bromocyan to the reaction mixture over a period of 2-3 hours.
- Simultaneously, maintain the pH of the reaction mixture between 7.0 and 7.5 by the regulated addition of the potassium hydroxide solution.
- After the addition of the cyanating agent is complete, continue stirring the mixture for an additional 30 minutes at 25-30 °C, ensuring the pH remains stable.
- Adjust the pH to approximately 8.5 with the potassium hydroxide solution.
- Add activated carbon to the reaction mixture and stir for a further 30 minutes to decolorize the solution.

- Filter the suspension to remove the activated carbon and any other solid impurities.
- The resulting filtrate is a solution of **potassium tricyanomethanide**, which can be concentrated and the product crystallized.

Logical Flow of Synthesis:

Caption: Synthesis workflow for **potassium tricyanomethanide**.

## Purification by Recrystallization

For applications requiring high purity, a multi-step recrystallization process is recommended.

Materials:

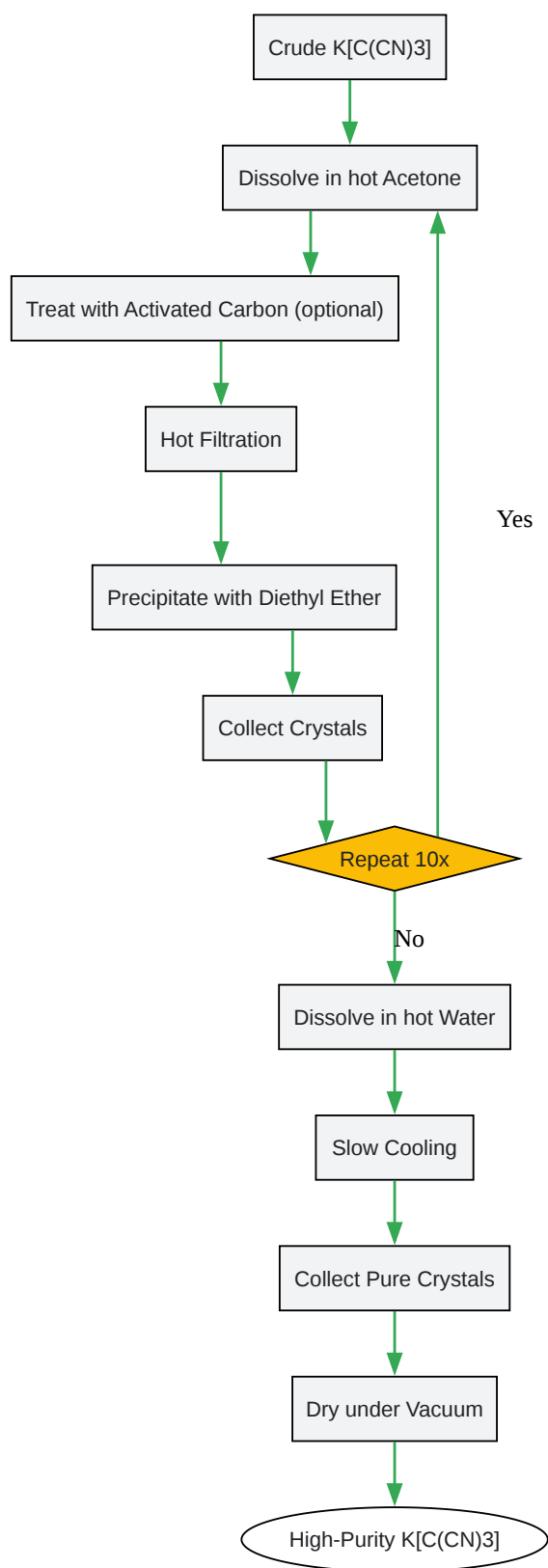
- Crude **potassium tricyanomethanide**
- Acetone
- Diethyl ether
- Deionized water
- Activated Carbon

Procedure:

- Dissolve the crude **potassium tricyanomethanide** in a minimal amount of hot acetone.
- If the solution is colored, add a small amount of activated carbon and briefly heat the solution.
- Filter the hot solution to remove the activated carbon and any insoluble impurities.
- Slowly add diethyl ether to the acetone solution until precipitation of the product is observed.
- Collect the precipitated crystals by filtration.
- Repeat steps 1-5 up to ten times for progressively higher purity.

- For the final purification step to remove residual organic solvents, dissolve the crystals in a minimal amount of hot deionized water.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
- Collect the purified crystals by filtration and wash with a small amount of cold deionized water.
- Dry the crystals under vacuum.

Recrystallization Purification Workflow:



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Caption: Purification of  $\text{K}[\text{C}(\text{CN})_3]$  by recrystallization.

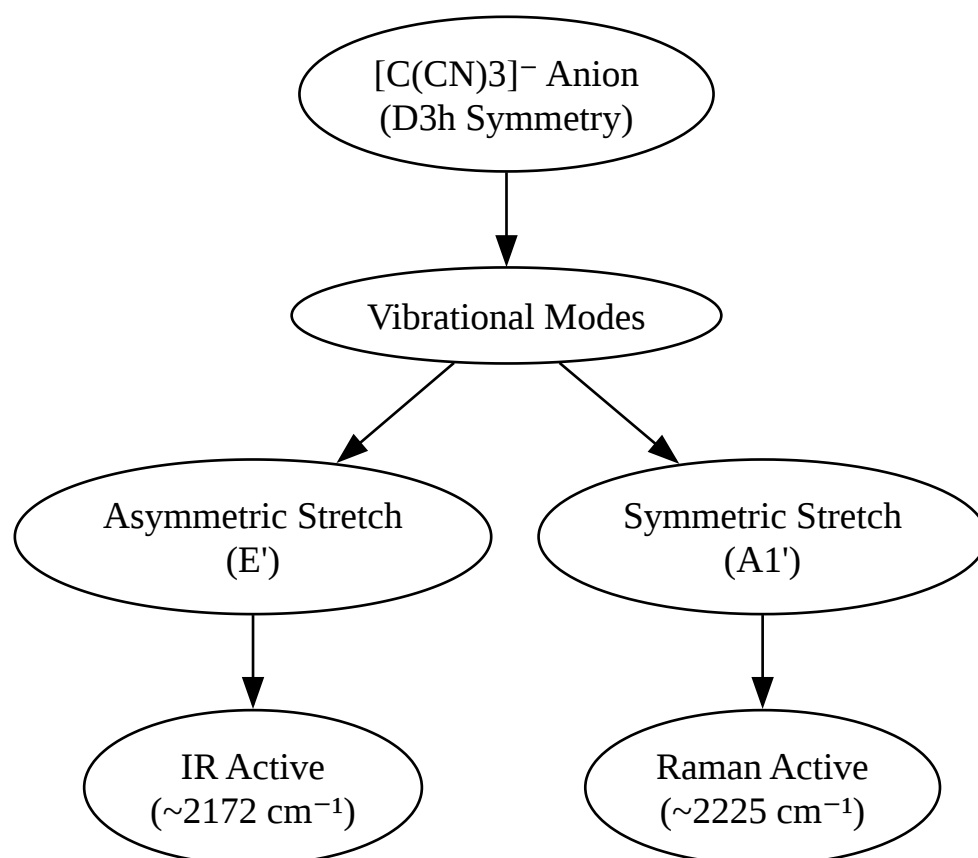
## Spectroscopic and Structural Data

### Vibrational Spectroscopy

The tricyanomethanide anion,  $[\text{C}(\text{CN})_3]^-$ , possesses a planar structure with  $D_{3h}$  symmetry. This high symmetry dictates its vibrational modes.

- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the degenerate asymmetric  $\text{C}\equiv\text{N}$  stretching mode, which appears as a strong absorption around  $2172\text{ cm}^{-1}$ .
- Raman Spectroscopy: The symmetric  $\text{C}\equiv\text{N}$  stretching mode is IR-inactive but Raman-active, giving rise to a strong peak in the Raman spectrum at approximately  $2225\text{ cm}^{-1}$ .

The relationship between the symmetry of the vibrational modes and their spectroscopic activity is a key characteristic of the tricyanomethanide anion.



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